(1H-Imidazol-2-yl)methyl carbamimidothioate
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Overview
Description
(1H-Imidazol-2-yl)methyl carbamimidothioate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-yl)methyl carbamimidothioate typically involves the reaction of imidazole derivatives with carbamimidothioate precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
(1H-Imidazol-2-yl)methyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another name for imidazole, highlighting its amphoteric nature and presence in various natural products.
Substituted Imidazoles: Compounds with various substituents on the imidazole ring, used in pharmaceuticals and other applications.
Uniqueness
(1H-Imidazol-2-yl)methyl carbamimidothioate is unique due to its specific chemical structure, which includes both imidazole and carbamimidothioate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C5H8N4S |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1H-imidazol-2-ylmethyl carbamimidothioate |
InChI |
InChI=1S/C5H8N4S/c6-5(7)10-3-4-8-1-2-9-4/h1-2H,3H2,(H3,6,7)(H,8,9) |
InChI Key |
ZPPZWHFIQSTMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CSC(=N)N |
Origin of Product |
United States |
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